molecular formula C32H24O2 B15163171 6,12-Dimethoxy-5,11-diphenylchrysene CAS No. 142581-48-4

6,12-Dimethoxy-5,11-diphenylchrysene

Cat. No.: B15163171
CAS No.: 142581-48-4
M. Wt: 440.5 g/mol
InChI Key: MWQDBYKWEGXSJW-UHFFFAOYSA-N
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Description

6,12-Dimethoxy-5,11-diphenylchrysene is a chemical compound with the molecular formula C30H22O2 It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and features methoxy groups at the 6 and 12 positions, as well as phenyl groups at the 5 and 11 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,12-Dimethoxy-5,11-diphenylchrysene typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a suitable chrysene derivative, followed by the introduction of methoxy groups and phenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,12-Dimethoxy-5,11-diphenylchrysene can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction can lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

6,12-Dimethoxy-5,11-diphenylchrysene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 6,12-Dimethoxy-5,11-diphenylchrysene involves its interaction with specific molecular targets and pathways. The methoxy and phenyl groups can influence the compound’s electronic properties, enabling it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    6,12-Dihydroxy-5,11-diphenylchrysene: Similar structure but with hydroxyl groups instead of methoxy groups.

    5,11-Diphenylchrysene: Lacks the methoxy groups, affecting its chemical reactivity and properties.

    6,12-Dimethoxy-5,11-diphenylbenzo[a]pyrene: A related polycyclic aromatic hydrocarbon with a different core structure.

Uniqueness

6,12-Dimethoxy-5,11-diphenylchrysene is unique due to the presence of both methoxy and phenyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

142581-48-4

Molecular Formula

C32H24O2

Molecular Weight

440.5 g/mol

IUPAC Name

6,12-dimethoxy-5,11-diphenylchrysene

InChI

InChI=1S/C32H24O2/c1-33-31-25-19-11-9-17-23(25)30-28(22-15-7-4-8-16-22)32(34-2)26-20-12-10-18-24(26)29(30)27(31)21-13-5-3-6-14-21/h3-20H,1-2H3

InChI Key

MWQDBYKWEGXSJW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C3=CC=CC=C31)C(=C(C4=CC=CC=C42)OC)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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